2-(4-methoxyphenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenoxy)-N~1~-[4-(1H-pyrrol-1-yl)benzyl]acetamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a methoxyphenoxy group and a pyrrol-1-yl benzyl group connected via an acetamide linkage, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-N~1~-[4-(1H-pyrrol-1-yl)benzyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-Methoxyphenoxy Acetyl Chloride: This is achieved by reacting 4-methoxyphenol with acetyl chloride in the presence of a base such as pyridine.
Synthesis of N-(4-(1H-Pyrrol-1-yl)benzyl)amine: This intermediate is prepared by reacting 4-(1H-pyrrol-1-yl)benzyl chloride with ammonia or an amine.
Coupling Reaction: The final step involves coupling the 4-methoxyphenoxy acetyl chloride with N-(4-(1H-pyrrol-1-yl)benzyl)amine in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-N~1~-[4-(1H-pyrrol-1-yl)benzyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide linkage can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxyphenoxy or 4-carbonylphenoxy derivatives.
Reduction: Formation of N-(4-(1H-pyrrol-1-yl)benzyl)amine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)-N~1~-[4-(1H-pyrrol-1-yl)benzyl]acetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a methoxyphenyl group and have been studied for their therapeutic potential.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound has similar structural features and has been investigated for its role in monoclonal antibody production.
Uniqueness
2-(4-Methoxyphenoxy)-N~1~-[4-(1H-pyrrol-1-yl)benzyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(4-pyrrol-1-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C20H20N2O3/c1-24-18-8-10-19(11-9-18)25-15-20(23)21-14-16-4-6-17(7-5-16)22-12-2-3-13-22/h2-13H,14-15H2,1H3,(H,21,23) |
InChI Key |
QXFDIKUHMPGTNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.